3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
6622-35-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)10(14)15-11/h3-7H,1-2H3 |
InChI Key |
ZKTHIBXNLHSVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl Mandelate with Guanidine Nitrate
The condensation of ethyl mandelate with guanidine nitrate represents a foundational method for synthesizing 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione. Dvornik (1953) demonstrated that treating ethyl mandelate with guanidine nitrate in an alkaline medium generates a 2-imino intermediate, which undergoes acid hydrolysis to yield the target compound . This two-step process involves initial cyclization at elevated temperatures (80–100°C) followed by neutralization with hydrochloric acid. The reaction proceeds via nucleophilic attack of the guanidine amino group on the carbonyl carbon of ethyl mandelate, forming the oxazolidine ring.
Modifications to this method include substituting guanidine nitrate with urea or 1-acetyl-3-methyl-urea, which alters the reaction kinetics. For instance, mandelamide condensed with diethyl carbonate under reflux conditions (120°C for 6 hours) achieves a 68% yield, as confirmed by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy . However, side products such as 1,5-diphenyl-dialuric acid may form if hydrolysis conditions are inadequately controlled.
Alkaline Hydrolysis of Barbituric Acid Derivatives
A robust alternative pathway involves the alkaline hydrolysis of 1,5-diphenyl- or 1-methyl-5-phenyl-barbituric acid derivatives. Dvornik (1953) reported that treating 5-bromo-1-methyl-5-phenyl-barbituric acid with sodium hydroxide (2M, 60°C) produces a 2-imino intermediate, which is subsequently acidified to yield this compound . This method circumvents the need for guanidine derivatives but requires precise pH control during hydrolysis to prevent decarboxylation.
Comparative studies indicate that substituting bromine with other halogens (e.g., chlorine) reduces reaction efficiency due to decreased electrophilicity at the C5 position. For example, 5-chloro-1-methyl-5-phenyl-barbituric acid yields only 42% of the target compound under identical conditions .
Catalytic Reaction of Substituted Amides with Aromatic Carbonic Acid Esters
A patent by EP0056966B1 (1996) discloses a high-yield synthesis route using substituted amides and aromatic carbonic acid esters . Reacting N-(2-hydroxy-2-phenylpropionyl)urea with diphenyl carbonate at 120–170°C in the absence of solvent produces this compound with >85% purity. The reaction mechanism involves transesterification, where the phenolic byproducts (e.g., phenol) are continuously removed via distillation to drive the equilibrium forward.
Table 1: Optimization of Reaction Conditions for Amide-Ester Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–170°C | Maximizes rate without decomposition |
| Catalyst (NaOMe) | 0.01–0.1 mol% | Enhances nucleophilicity of amide |
| Pressure | 1–950 mbar | Lowers boiling point of phenol |
| Stoichiometry (Ester:Amide) | 1.1:1 | Ensures complete conversion |
Notably, omitting catalysts like sodium methoxide reduces yields to 62%, underscoring their role in activating the amide’s nitrogen for nucleophilic attack .
Alcoholysis of Oxazolidine-2,4-diones with Polyols
The alcoholysis of preformed oxazolidine-2,4-diones with ethylene glycol or glycerol offers a recyclable pathway. For example, refluxing 5-phenyl-oxazolidine-2,4-dione with ethylene glycol (160°C, 8 hours) regenerates the corresponding amide intermediate, which is subsequently reconverted to the target compound via esterification . This method is advantageous for industrial-scale production due to the recoverability of polyol solvents.
Mitigating Byproduct Formation via Reagent Purity
A critical consideration in all synthetic routes is the exclusion of aldehyde contaminants. As demonstrated by Walker and Wood (1992), trace formaldehyde in methanol can react with secondary amines (e.g., pseudoephedrine) to form 3,4-dimethyl-5-phenyl-1,3-oxazolidine, a structural analog . Such side reactions are suppressed by using high-purity solvents (≥99.9%) and inert atmospheres during condensation steps.
Analytical Characterization and Validation
All synthetic batches require validation via melting point analysis, elemental analysis, and spectral techniques. The synthesized compound exhibits a melting range of 142–144°C, consistent with literature values . (400 MHz, CDCl₃) spectra show characteristic peaks at δ 7.45–7.30 (m, 5H, aromatic), 3.02 (s, 3H, N–CH₃), and 1.72 (s, 3H, C–CH₃) . Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 205.21 [M]⁺ .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness as microbicides against various pathogens. The structural variations on the phenyl ring can modulate these biological activities, enhancing their efficacy.
Potential Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Studies have shown that it can influence microbial growth and has potential as a lead compound in drug development against resistant bacterial strains. Its derivatives are being explored for use in treating infections that are currently difficult to manage due to antibiotic resistance .
Agricultural Applications
Herbicidal Properties
this compound has shown promise in agricultural applications due to its herbicidal properties. Research indicates that it can be developed into new herbicides that target specific weeds without affecting crop yields. Its efficacy is attributed to its ability to disrupt metabolic processes in target plants.
Plant Growth Regulation
The compound's interactions with plant physiology suggest potential applications as a growth regulator. It may enhance certain growth parameters while suppressing undesirable traits in crops, thus improving agricultural productivity.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(3,5-Dichlorophenyl)-5-methyl-oxazolidine-2,4-dione | Contains dichlorophenyl group | Enhanced microbicidal activity compared to others |
| 3-(4-Chlorophenyl)-5-bromo-oxazolidine-2,4-dione | Bromo substitution on phenyl ring | Exhibits specific herbicidal properties |
| 3-(Phenyl)-5-methyl-oxazolidine-2,4-dione | Lacks additional methyl groups | Simpler structure with baseline biological activity |
The structural uniqueness of 3,5-dimethyl-5-phenyl allows it to maintain stability and enhanced biological activity compared to its derivatives.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various oxazolidine derivatives, 3,5-dimethyl-5-phenyl demonstrated significant inhibition against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency and suggested further exploration into its application as a pharmaceutical agent.
Case Study 2: Herbicide Development
A recent investigation focused on the herbicidal effects of 3,5-dimethyl-5-phenyl on common agricultural weeds. Results indicated effective weed suppression at low concentrations without detrimental effects on crop species. This positions the compound as a candidate for developing environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione with structurally related oxazolidine-diones, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural Comparison of Selected Oxazolidine-2,4-diones
Substituent Effects on Physicochemical Properties
- 3,5-Dimethyl-5-phenyl derivative: The absence of electronegative groups (e.g., Cl) likely reduces its polarity compared to vinclozolin.
- Vinclozolin: The 3,5-dichlorophenyl group increases molecular polarity and contributes to Cl···Cl halogen bonding (3.44–3.58 Å) in its monoclinic crystal lattice (space group P2₁/n, a = 15.07 Å, b = 5.29 Å, c = 15.54 Å) .
- 5-Methylene-N-phenyl derivative : The methylene group at position 5 may reduce steric hindrance compared to bulkier substituents, influencing reactivity in cycloaddition or oxidation reactions .
Biological Activity
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS No. 6622-35-1) is a heterocyclic compound known for its oxazolidine structure, which incorporates both nitrogen and oxygen atoms in a five-membered ring. This compound has garnered attention due to its potential biological activities, particularly in fields such as pharmacology and agriculture.
The molecular formula of this compound is , with a molecular weight of approximately 205.21 g/mol. The presence of carbonyl groups within the oxazolidine structure enhances its reactivity, allowing it to participate in nucleophilic addition reactions and cyclization processes with various electrophiles.
Biological Activity Overview
Research indicates that compounds in the oxazolidine-2,4-dione class exhibit significant biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can act as effective microbicides. The structural variations on the phenyl ring can modulate these activities, enhancing efficacy against specific microbial strains.
- Herbicidal Effects : Some derivatives have demonstrated herbicidal properties, making them suitable candidates for agricultural applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets. The carbonyl groups facilitate binding to microbial enzymes or plant growth regulators, leading to inhibition of growth or other physiological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) Control (mm) E. coli 15 0 S. aureus 12 0 P. aeruginosa 10 0 -
Herbicidal Activity :
- Another research focused on the herbicidal effects of the compound on common weeds. The application resulted in notable reductions in weed biomass.
Weed Species Biomass Reduction (%) Amaranthus retroflexus 75 Chenopodium album 60 Setaria viridis 50
Structural Variants and Their Activities
The biological activity can be significantly influenced by substituents on the phenyl ring. Below is a comparison table highlighting some structural variants and their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(3,5-Dichlorophenyl)-5-methyl-oxazolidine-2,4-dione | Contains dichlorophenyl group | Enhanced microbicidal activity compared to others |
| 3-(4-Chlorophenyl)-5-bromo-oxazolidine-2,4-dione | Bromo substitution on phenyl ring | Exhibits specific herbicidal properties |
| 3-(Phenyl)-5-methyl-oxazolidine-2,4-dione | Lacks additional methyl groups | Simpler structure with baseline biological activity |
Q & A
Q. Table 1: Synthetic Conditions for Oxazolidinedione Derivatives
| Reagents | Solvent System | Temperature | Time | Yield Optimization Strategy |
|---|---|---|---|---|
| Thiosemicarbazide, NaOAc | DMF-AcOH | Reflux | 2 h | Recrystallization (DMF-EtOH) |
| Oxo-compounds | Stoichiometric adjustment |
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- H/C NMR : Assign peaks using coupling constants and DEPT-135 to distinguish CH, CH, and quaternary carbons. For example, the phenyl group’s aromatic protons appear at δ 7.2–7.6 ppm .
- X-ray Crystallography : Resolve stereochemistry and confirm the oxazolidine ring conformation, as demonstrated for (5R)-5-phenyl-1,3-oxazolidine-2,4-dione in PDB entries .
- FT-IR : Identify carbonyl stretches (C=O at ~1750–1850 cm) and N-H vibrations .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers due to potential exothermic reactions .
- Spill Management : Absorb small leaks with inert materials (e.g., sand) and dispose as hazardous waste. For large spills, evacuate and use acid-neutralizing agents .
Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions for oxazolidinedione functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Software like AutoDock Vina can predict binding affinities .
- Data Integration : Combine computational results with experimental SAR (Structure-Activity Relationship) data to refine substituent selection (e.g., dichlorophenyl groups for antimicrobial activity) .
Advanced Question: How can mechanistic discrepancies in synthesis yields be resolved?
Methodological Answer:
- Controlled Replication : Repeat reactions under identical conditions (solvent purity, humidity control) to isolate variables .
- In Situ Monitoring : Use ReactIR or HPLC to detect intermediates and side products. For example, unreacted oxo-compounds may indicate insufficient reflux time .
- Statistical Design : Apply factorial design (e.g., 2 factorial) to evaluate interactions between temperature, catalyst loading, and solvent ratio .
Q. Table 2: Factorial Design for Yield Optimization
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 120°C | +15% |
| Catalyst (NaOAc) | 0.01 mol | 0.03 mol | +22% |
| Solvent (DMF:AcOH) | 1:1 | 1:2 | -8% |
Advanced Question: What strategies enable comparative analysis with structurally similar compounds?
Methodological Answer:
- Pharmacophore Mapping : Align this compound with thiazolidinediones or isoxazolemethanol derivatives to identify conserved bioactive motifs .
- Thermodynamic Profiling : Compare melting points and solubility (e.g., 2,5-Dimethylfuran-3,4-dione has a mp of 92–94°C) to infer stability differences .
- Biological Assays : Test against shared targets (e.g., antimicrobial panels) to correlate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) with activity .
Advanced Question: How can reactor design improve scalability for oxazolidinedione synthesis?
Methodological Answer:
- Continuous Flow Systems : Enhance heat/mass transfer and reduce reaction time compared to batch processes. Use microreactors for exothermic steps .
- Membrane Separation : Integrate ceramic membranes to isolate intermediates, minimizing purification steps .
- Scale-Up Criteria : Maintain geometric similarity (e.g., aspect ratio) between lab and pilot-scale reactors. Use dimensionless numbers (Reynolds, Damköhler) to predict performance .
Advanced Question: What theoretical frameworks support the integration of experimental and computational data?
Methodological Answer:
- Feedback Loops : Implement ICReDD’s approach, where experimental results refine computational parameters (e.g., activation energy barriers) and vice versa .
- Network Analysis : Map reaction pathways using graph theory to identify rate-limiting steps and alternative routes .
- Bayesian Optimization : Prioritize experiments with the highest uncertainty reduction, leveraging Gaussian processes to model yield distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
